molecular formula C11H15N B2470176 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 42836-16-8

2,3-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2470176
CAS RN: 42836-16-8
M. Wt: 161.248
InChI Key: SLSDPKHJHDRZFN-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroquinoline, which is used as an antioxidant and corrosion inhibitor . It is a colorless oil and is of interest in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been the subject of various research studies . The synthesis often involves the hydrogenation of quinaldine .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been studied using high-resolution microwave spectroscopy and high-level quantum chemistry calculations . The saturated part of the molecule allows for the possibility of multiple conformers’ existence .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline derivatives have been used in various chemical reactions. For instance, they have been used in cross-dehydrogenative coupling strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 109-114 °C . It has a molecular weight of 161.25 .

Scientific Research Applications

Synthesis and Biological Activity

  • Tetrahydroquinolines, including variants like 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline, are utilized in the synthesis of structures with potential biological activity. For instance, these compounds have shown activity as peroxisome proliferator-activated receptor agonists, indicating potential in treating type-2 diabetes (Bunce, Cain, & Cooper, 2013).

Pharmaceutical and Agrochemical Synthesis

  • Optically pure tetrahydroquinolines are significant in pharmaceutical and agrochemical synthesis, being present in bioactive alkaloids and necessary in drug production (Wang et al., 2009).

Chemistry and Reactivity

  • The cyclization of N-(1,1-dimethylpropargyl) anilines yields various substituted dimethyl tetrahydroquinolines, demonstrating the versatility and reactivity of these compounds in producing a range of derivatives (Williamson & Ward, 2005).

Modification for Biological Evaluation

  • Modifications of tetrahydroquinoline derivatives, such as N-(trialkoxysilylalkyl)tetrahydroquinoline, have been studied for their psychotropic properties and cytotoxic effects, indicating the potential for pharmacological applications (Zablotskaya et al., 2006).

Antimicrobial Activity

  • Certain derivatives of tetrahydroquinoline have been explored for antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Green Chemistry and Sustainable Synthesis

  • Innovative methods like ultrasound-assisted, one-pot synthesis in aqueous medium have been developed for tetrahydroquinolines, emphasizing the move towards more sustainable and environmentally friendly chemical processes (Siddekha, Azzam, & Pasha, 2014).

Metal Complex Formation

  • Tetrahydroquinoline derivatives form complexes with various metals, which can be studied for their structural and chemical properties, suggesting applications in coordination chemistry (Sokol et al., 2004).

Antifungal Properties

  • Some tetrahydroquinoline derivatives exhibit antifungal activity against strains like Candida albicans, underscoring their potential in antifungal drug development (Surikova et al., 2010).

Safety and Hazards

2,3-Dimethyl-1,2,3,4-tetrahydroquinoline is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-6,8-9,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSDPKHJHDRZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2NC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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